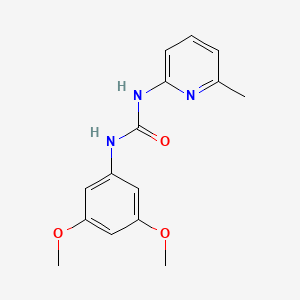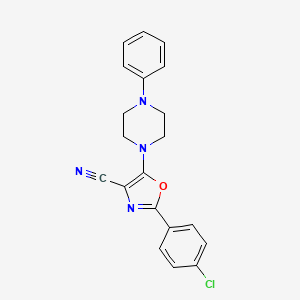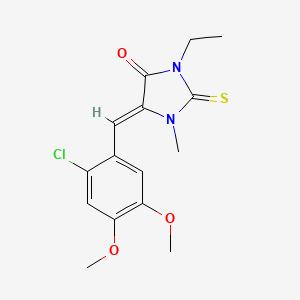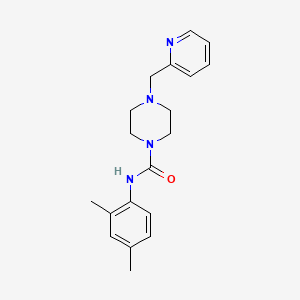![molecular formula C17H18N4O5S B4616504 N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4616504.png)
N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide belongs to a class of compounds known for their versatile chemical and biological activities. Such compounds are synthesized for various applications, including pharmacological studies, due to their potential biological activities.
Synthesis Analysis
The synthesis of related hydrazinecarbothioamide compounds involves condensation reactions between suitable hydrazine derivatives and carbonyl compounds, followed by thionation or reactions with isothiocyanates. For instance, specific hydrazinecarbothioamides are prepared by reacting chloro-isothiocyanatobenzenes with hydrazine hydrate in appropriate solvents, demonstrating a method that could potentially apply to our compound of interest (E. Ramadan, 2019).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of such compounds, revealing their crystalline forms and molecular geometry. For example, certain hydrazinecarbothioamide derivatives have been analyzed to confirm their crystal structure, offering a pathway to understanding the molecular arrangement and electronic structure of similar compounds (N. Wang & Y. Huo, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide and its derivatives are of significant interest in scientific research due to their diverse biological activities. These compounds have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.
Anti-inflammatory and Antimicrobial Activities : Novel derivatives have demonstrated promising anti-inflammatory activity, showing up to 61-85% TNF-α and 76-93% IL-6 inhibitory activity at a concentration of 10 μM. These compounds also exhibited antimicrobial activity against pathogenic bacteria and fungi, with MIC values ranging from 70 to 10 μg/mL (Keche et al., 2012).
Antioxidant Activities : Synthesized derivatives have been evaluated for their antioxidant activities, showing potent urease inhibitory activities and excellent antioxidant activity more than the standard drug in various assays (Khan et al., 2010).
Anticancer Activities : The spectral, modeling, and anticancer activity studies on newly synthesized compounds revealed that the ligand and its Cd(II) complex exhibited strong activities, suggesting their potential application in cancer therapy (Abou‐Melha, 2021).
Mechanism of Action Studies : Investigations into the cytotoxicity against human tumor cells and structure-activity relationship studies have provided insights into the mechanism of action of these compounds, indicating their potential in targeted cancer therapy (Soares et al., 2012).
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[[2-(2-nitrophenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-25-13-8-12(9-14(10-13)26-2)18-17(27)20-19-16(22)7-11-5-3-4-6-15(11)21(23)24/h3-6,8-10H,7H2,1-2H3,(H,19,22)(H2,18,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMPOMWDZPNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NNC(=O)CC2=CC=CC=C2[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4616424.png)
![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)
![N-isopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4616433.png)
![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)


![ethyl 2-[(N,N-dimethylglycyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4616475.png)
![3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B4616476.png)
![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)

![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)
![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4616508.png)
![[3-(4-tert-butylphenyl)propyl]amine hydrochloride](/img/structure/B4616512.png)